Bis(trichloromethyl) trisulfide Bis(trichloromethyl) trisulfide
Brand Name: Vulcanchem
CAS No.: 2532-50-5
VCID: VC20673492
InChI: InChI=1S/C2Cl6S3/c3-1(4,5)9-11-10-2(6,7)8
SMILES:
Molecular Formula: C2Cl6S3
Molecular Weight: 332.9 g/mol

Bis(trichloromethyl) trisulfide

CAS No.: 2532-50-5

Cat. No.: VC20673492

Molecular Formula: C2Cl6S3

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(trichloromethyl) trisulfide - 2532-50-5

Specification

CAS No. 2532-50-5
Molecular Formula C2Cl6S3
Molecular Weight 332.9 g/mol
IUPAC Name trichloro-(trichloromethyltrisulfanyl)methane
Standard InChI InChI=1S/C2Cl6S3/c3-1(4,5)9-11-10-2(6,7)8
Standard InChI Key HEWWCALXHMTHHM-UHFFFAOYSA-N
Canonical SMILES C(SSSC(Cl)(Cl)Cl)(Cl)(Cl)Cl

Introduction

Nomenclature and Molecular Architecture

Bis(trichloromethyl) trisulfide belongs to the class of organic polysulfanes, which feature chains of sulfur atoms bonded to organic substituents. Its IUPAC name, 1,3-bis(trichloromethyl)trisulfane, reflects the three sulfur atoms bridging two trichloromethyl (–CCl<sub>3</sub>) groups . The molecular formula (C<sub>2</sub>Cl<sub>6</sub>S<sub>3</sub>) corresponds to a molecular weight of 300.8 g/mol, analogous to bis(trichloromethyl) sulfone (C<sub>2</sub>Cl<sub>6</sub>O<sub>2</sub>S) .

Structural Insights

The trisulfide moiety adopts a helical conformation in related compounds, as observed in X-ray crystallography of bis(trichloromethyl) heptasulfane (C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>) . For the trisulfide variant, the shorter sulfur chain likely results in reduced torsional strain, favoring a planar or slightly twisted configuration. The electron-withdrawing trichloromethyl groups stabilize the structure through inductive effects, enhancing resistance to thermal decomposition .

Synthesis and Reaction Pathways

Titanocene Polysulfide-Mediated Synthesis

A validated route to polysulfanes involves reacting trichloromethanesulfenyl chloride (CCl<sub>3</sub>SCl) with titanocene polysulfide complexes. For example, treatment of (C<sub>5</sub>H<sub>5</sub>)<sub>2</sub>TiS<sub>5</sub> with CCl<sub>3</sub>SCl yields heptasulfanes . Adjusting the sulfur chain length in the titanium complex could theoretically produce trisulfanes:

CCl3SCl+(C5H5)2TiS3(CCl3)2S3+Byproducts\text{CCl}_3\text{SCl} + (\text{C}_5\text{H}_5)_2\text{TiS}_3 \rightarrow (\text{CCl}_3)_2\text{S}_3 + \text{Byproducts}

This method emphasizes the modularity of titanocene reagents in controlling sulfur atom incorporation .

Decomposition of Higher Polysulfanes

Thermal or photolytic decomposition of longer-chain polysulfanes (e.g., C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>) generates homologs with fewer sulfur atoms. High-performance liquid chromatography (HPLC) analyses confirm the formation of trisulfanes during such processes .

Physicochemical Properties

Thermal Characteristics

While direct data for the trisulfide is unavailable, extrapolation from analogous compounds suggests:

  • Melting Point: ~30–40°C (comparable to C<sub>2</sub>Cl<sub>6</sub>S<sub>7</sub>, m.p. 38°C) .

  • Boiling Point: Estimated 150–170°C under reduced pressure (0.2 Torr) .

Spectroscopic Data

  • Raman Spectroscopy: Expect strong bands for S–S stretches (450–550 cm<sup>-1</sup>) and C–Cl vibrations (600–800 cm<sup>-1</sup>) .

  • <sup>13</sup>C NMR: A singlet near δ 90–100 ppm for the trichloromethyl carbons, similar to CCl<sub>3</sub> derivatives .

Solubility and Stability

  • Solubility: Sparingly soluble in polar aprotic solvents (e.g., chloroform, dichloromethane) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing HCl and sulfur oxides .

Reactivity and Hazard Profile

Chemical Reactivity

  • Oxidation: Reacts with strong oxidizers (e.g., HNO<sub>3</sub>) to form sulfonic acids or sulfur oxides .

  • Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) may cleave S–S bonds, yielding mercaptans .

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